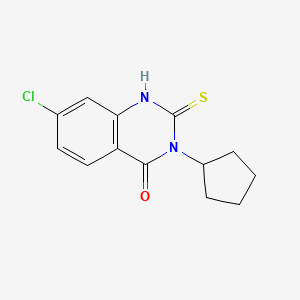

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming complex heterocyclic compounds. The name reflects the compound's hierarchical structural organization, beginning with the core quinazolinone framework and incorporating positional descriptors for each substituent group. The numbering system for quinazolinone compounds follows established conventions where the nitrogen atoms in the pyrimidine ring are designated as positions 1 and 3, while the carbon atoms are numbered sequentially around the bicyclic system.

In the systematic name, "7-Chloro" indicates the presence of a chlorine atom at the 7-position of the quinazoline ring system, specifically located on the benzene portion of the bicyclic structure. The "3-cyclopentyl" designation specifies that a five-membered saturated carbocyclic ring is attached to the nitrogen atom at position 3 of the quinazoline core. The "2-sulfanyl" component identifies a sulfur-containing functional group (-SH or its tautomeric forms) at position 2 of the heterocyclic system.

The systematic classification places this compound within the broader category of dihydroquinazolinones, specifically as a 3,4-dihydroquinazolin-4-one derivative. This classification indicates that the compound exists in a partially saturated form where the 3,4-positions represent sites of potential tautomeric equilibria. According to established quinazolinone classification systems, the compound belongs to the 2,3-disubstituted-4(3H)-quinazolinone category, reflecting the presence of substituents at both the 2 and 3 positions of the heterocyclic core.

| Structural Component | Position | Chemical Description | Systematic Significance |

|---|---|---|---|

| Quinazolinone Core | 1-8 | Bicyclic nitrogen heterocycle | Parent scaffold structure |

| Chlorine Substituent | 7 | Halogen substitution | Electronic modification |

| Cyclopentyl Group | 3 | Five-membered carbocycle | Steric bulk introduction |

| Sulfanyl Group | 2 | Sulfur-containing functional group | Tautomeric center |

| Carbonyl Group | 4 | Ketone functionality | Defining structural feature |

Key Structural Features: Cyclopentyl and Sulfanyl Functional Groups

The cyclopentyl substituent at position 3 represents a significant structural feature that distinguishes this compound from other quinazolinone derivatives. Cyclopentyl groups are five-membered saturated carbocyclic rings that exhibit characteristic conformational flexibility due to their non-planar geometry. The attachment of this cycloalkyl moiety to the nitrogen atom at position 3 introduces considerable steric bulk that can influence the overall molecular conformation and potentially affect intermolecular interactions. The cyclopentyl group exists in envelope conformations, where four carbon atoms lie approximately in a plane while the fifth carbon atom is displaced from this plane, creating a dynamic equilibrium between different conformational states.

The incorporation of cyclopentyl substituents in quinazolinone structures has been demonstrated to affect both chemical stability and reactivity patterns. The steric requirements of the cyclopentyl group can influence the accessibility of reaction sites on the quinazolinone core, potentially leading to altered chemical behavior compared to compounds bearing smaller alkyl substituents. Additionally, the hydrophobic nature of the cyclopentyl group contributes to the overall lipophilicity of the molecule, which can have implications for solubility characteristics and potential biological activities.

The sulfanyl functional group at position 2 represents another critical structural element that significantly impacts the compound's chemical properties. Sulfanyl groups (-SH) are known to exhibit distinctive chemical behavior, including their propensity to participate in tautomeric equilibria and their ability to form disulfide bonds under oxidative conditions. In the context of quinazolinone chemistry, 2-sulfanyl substituents have been extensively studied due to their role in tautomeric processes that can affect both chemical reactivity and biological activity.

The 2-mercapto-quinazolinone structural motif, which encompasses compounds containing sulfanyl groups at position 2, has been identified as a pharmacologically relevant scaffold with demonstrated activity against various biological targets. The sulfur atom in the sulfanyl group possesses two lone pairs of electrons, enabling it to act as both a hydrogen bond donor (when protonated) and a nucleophilic center in chemical reactions. This dual functionality contributes to the versatility of sulfanyl-containing quinazolinones in medicinal chemistry applications.

| Functional Group | Position | Key Properties | Chemical Implications |

|---|---|---|---|

| Cyclopentyl | 3 | Conformational flexibility, steric bulk | Influences molecular shape and lipophilicity |

| Sulfanyl | 2 | Tautomeric capability, nucleophilicity | Enables diverse chemical reactivity |

| Chloro | 7 | Electron-withdrawing, halogen bonding | Modulates electronic properties |

| Carbonyl | 4 | Hydrogen bond acceptor, electrophilic | Defines quinazolinone characteristics |

Positional Isomerism and Tautomeric Possibilities

The structural architecture of this compound presents several opportunities for isomerism and tautomerism that significantly influence its chemical behavior and stability. Positional isomerism in quinazolinone systems primarily involves the location of substituents around the bicyclic core, with each position offering distinct electronic and steric environments. The specific substitution pattern in this compound, featuring a chlorine atom at position 7, a cyclopentyl group at position 3, and a sulfanyl group at position 2, represents one of many possible isomeric arrangements.

Alternative positional isomers could theoretically exist with the chlorine atom located at positions 5, 6, or 8 of the quinazoline ring system, each resulting in different electronic properties due to varying proximity to the electron-rich nitrogen atoms. Similarly, the sulfanyl group could potentially occupy position 4 in certain synthetic approaches, although this would require different quinazolinone core structures. The cyclopentyl substituent is restricted to nitrogen-bearing positions (1 or 3) in the quinazolinone framework, with position 3 being the most common site for alkyl substitution.

Tautomerism represents a particularly important aspect of 2-sulfanyl quinazolinone chemistry, as these compounds can exist in multiple tautomeric forms that interconvert under appropriate conditions. The primary tautomeric equilibrium involves the migration of protons between the sulfanyl group at position 2 and the nitrogen atoms in the heterocyclic system. Research has demonstrated that quinazolinone compounds can undergo prototropic tautomerism, where proton transfer occurs between different heteroatoms in the molecule.

The most significant tautomeric possibilities for this compound include the 2-sulfanyl form (thiol tautomer) and the 2-sulfanylidene form (thione tautomer). In the thiol tautomer, the sulfur atom bears a hydrogen atom (-SH), while in the thione tautomer, the sulfur atom forms a double bond with carbon (C=S). The equilibrium between these forms can be influenced by factors such as pH, solvent polarity, and temperature.

Additional tautomeric processes may involve proton transfer from the sulfanyl group to the nitrogen atom at position 1, resulting in a quinazolinone tautomer with different electronic distribution. Studies have shown that such prototropic shifts can be catalyzed by phosphate buffers and may represent rate-determining steps in certain chemical transformations. The existence of multiple tautomeric forms contributes to the dynamic nature of this compound class and may explain the diverse reactivity patterns observed in quinazolinone chemistry.

| Tautomeric Form | Key Feature | Structural Characteristic | Stability Factors |

|---|---|---|---|

| Thiol (2-SH) | Sulfanyl protonation | S-H bond formation | Favored in acidic conditions |

| Thione (2=S) | Sulfanylidene formation | C=S double bond | Stabilized by resonance |

| N1-Protonated | Nitrogen protonation | N+-H formation | pH-dependent equilibrium |

| Prototropic | Proton migration | Variable H-bonding | Solvent-mediated |

Properties

IUPAC Name |

7-chloro-3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c14-8-5-6-10-11(7-8)15-13(18)16(12(10)17)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGKYYHKFCPZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclopentanone and sulfur in the presence of a chlorinating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazolinone ring.

Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dechlorinated or modified quinazolinone derivatives.

Substitution: Formation of alkylated or arylated quinazolinone derivatives.

Scientific Research Applications

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Quinazolinone derivatives share a common bicyclic core but vary in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

R2 Group: The sulfanyl (-SH) group in the main compound contrasts with sulfonamide (-SO2NH2) or ester (-COOEt) groups in analogs. Sulfonamides are known pharmacophores for COX-2 inhibition, which explains the activity of compound 1c .

R7 Substituent :

Structure-Activity Relationship (SAR) Insights

- Electron Effects: The 7-chloro group may stabilize the quinazolinone core via electron withdrawal, contrasting with 7-methoxy or hydroxy analogs that could engage in hydrogen bonding .

Biological Activity

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 731802-53-2) is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features include a chloro substituent at the 7th position, a cyclopentyl group at the 3rd position, and a sulfanyl group at the 2nd position, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial step often includes the condensation of appropriate precursors under controlled conditions to form the quinazolinone core structure. Subsequent modifications introduce the chloro and cyclopentyl groups, with the sulfanyl group being added through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds within the quinazolinone family exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that this compound exhibits cytotoxic effects against breast (MCF-7), lung (A549), and colon (SW116) carcinoma cell lines. The IC50 values for these cell lines suggest that this compound possesses a potent inhibitory effect on cancer cell growth, comparable to established chemotherapeutic agents like cisplatin .

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 1.18 | Cisplatin | 61.56 |

| A549 | 11.44 | Cisplatin | 33.52 |

| SW116 | 0.65 | Cisplatin | 8.62 |

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is known to interact with specific molecular targets, blocking their active sites and disrupting essential cellular pathways involved in proliferation and survival . This interaction leads to increased levels of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial and fungal strains, indicating potential applications in treating infections .

Case Studies

A notable study involved testing the efficacy of this compound against multidrug-resistant cancer cell lines. The results showed that this compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, highlighting its potential as a novel therapeutic agent for resistant cancer types .

Q & A

Q. What are the standard synthetic protocols for 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. A general protocol includes:

Condensation : Reacting benzoic acid with cyclopentyl isothiocyanate in anhydrous ethanol under reflux (4–8 hours) to form the 3-cyclopentyl-2-sulfanylquinazolin-4-one scaffold.

Chlorination : Introducing chlorine at the 7-position using thionyl chloride (SOCl₂) in dimethylformamide (DMF), followed by purification via recrystallization.

Functionalization : Further modifications (e.g., introducing acetamide or thiazolidinone moieties) via reactions with hydrazine or thiobis(thioglycolic acid) under reflux conditions .

Q. How is the compound characterized structurally?

Key analytical methods include:

- Infrared (IR) Spectroscopy : To confirm the presence of sulfhydryl (-SH) and carbonyl (C=O) groups.

- NMR Spectroscopy : - and -NMR data resolve cyclopentyl protons (δ ~1.5–2.5 ppm) and the quinazolinone backbone (δ ~6.8–8.2 ppm for aromatic protons).

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Cytotoxicity : Test against cancer cell lines (e.g., Hep-G2, HeLa) using MTT assays, with IC₅₀ values calculated after 72-hour exposure.

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorometric assays .

Advanced Research Questions

Q. How can conflicting cytotoxicity data be resolved?

Discrepancies in cytotoxicity (e.g., inactivity in Hep-G2 cells) may arise from:

- Structural Modifications : The absence of electron-withdrawing groups (e.g., -CF₃) at specific positions reduces binding affinity to targets like tankyrase .

- Assay Conditions : Optimize cell culture parameters (e.g., hypoxia vs. normoxia) and validate via dose-response curves.

- Metabolic Stability : Assess compound degradation in serum using LC-MS to rule out false negatives .

Q. What computational tools predict the compound’s molecular targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tankyrase 2, PDB ID: 4I9I). Prioritize binding poses with hydrogen bonds to the quinazolinone core and cyclopentyl hydrophobic interactions .

- MD Simulations : GROMACS or AMBER can simulate stability in binding pockets over 100-ns trajectories, focusing on RMSD and free energy landscapes .

Q. How can structural analogs improve solubility without compromising activity?

- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at the 6-position via nucleophilic substitution.

- Prodrug Design : Mask the sulfhydryl group as a disulfide or ester to enhance bioavailability.

- Co-crystallization : Co-formulate with cyclodextrins or PEG-based excipients to improve aqueous solubility .

Q. What strategies address low yields in multi-step syntheses?

- Optimize Reaction Conditions : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 8 hours for cyclization steps).

- Catalytic Systems : Employ Pd/C or CuI nanoparticles to accelerate coupling reactions.

- Purification : Replace column chromatography with recrystallization in ethanol-DMF mixtures for scalable yields (58–72%) .

Data Contradiction Analysis

Q. Why do some quinazolinone derivatives lack cytotoxicity despite structural similarity?

- Target Selectivity : Minor substituent changes (e.g., chloro vs. methoxy groups) alter interactions with ATP-binding pockets in kinases.

- Off-Target Effects : Use CRISPR-Cas9 knockout models to confirm target specificity.

- Resistance Mechanisms : Assess overexpression of efflux pumps (e.g., P-gp) via qPCR in resistant cell lines .

Q. How to validate the compound’s mechanism of action experimentally?

- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates.

- Western Blotting : Monitor downstream signaling markers (e.g., PARP cleavage for apoptosis).

- X-ray Crystallography : Resolve co-crystal structures with putative targets (e.g., tankyrase) at 1.8 Å resolution .

Methodological Recommendations

10. Best practices for reproducibility in biological assays:

- Standardized Protocols : Follow NIH guidelines for cell line authentication and mycoplasma testing.

- Positive Controls : Include cisplatin (for cytotoxicity) and ampicillin (for antimicrobial assays).

- Data Transparency : Report IC₅₀ values with 95% confidence intervals and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.